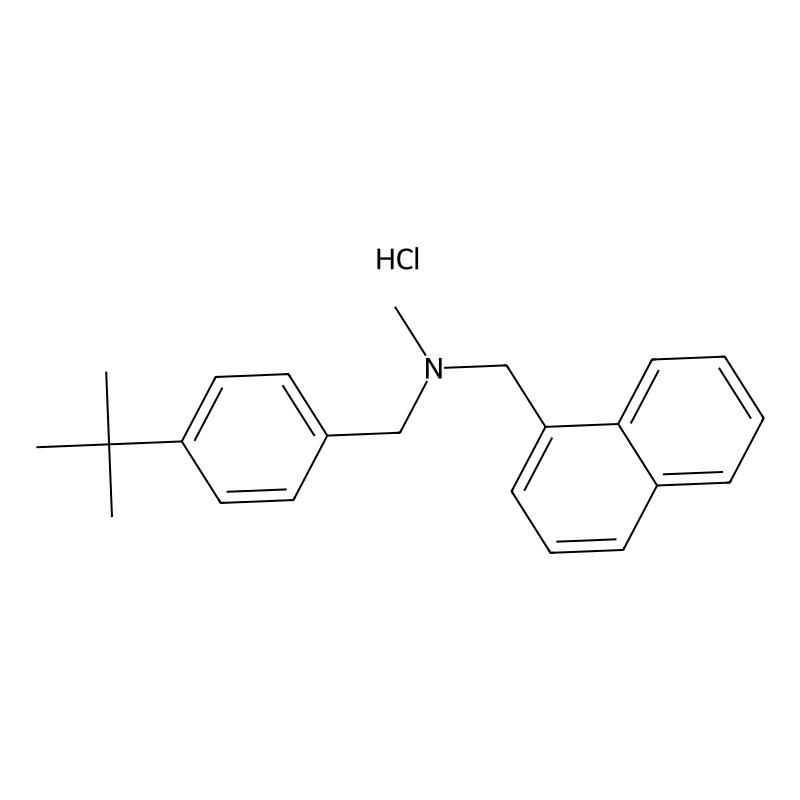

Butenafine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Butenafine Hydrochloride (CAS 101827-46-7) is a synthetic benzylamine-derived squalene epoxidase inhibitor primarily procured for advanced topical antifungal formulations. As a hydrochloride salt, it resolves the severe aqueous insolubility of its free base (<100 ng/mL) by offering high processability and solubility in standard organic solvents such as methanol, ethanol, and chloroform [1]. This specific physicochemical profile, combined with its high lipophilicity, makes it a highly sought-after active pharmaceutical ingredient (API) for manufacturers developing sustained-release dermatological creams, gels, and lipid-based nanocarriers designed to target dermatophyte infections.

Substituting Butenafine Hydrochloride with standard allylamines (e.g., Terbinafine) or azoles (e.g., Clotrimazole) fundamentally alters formulation kinetics, efficacy, and safety profiles. Azoles are primarily fungistatic and operate by inhibiting cytochrome P450 enzymes, which introduces significant risks of systemic drug-drug interactions when absorbed[1]. In contrast, Butenafine is strictly fungicidal and selectively targets fungal squalene epoxidase without affecting human CYP450 pathways. Furthermore, compared to Terbinafine, Butenafine's distinct benzylamine structure and specific partition coefficient drive a prolonged 72-hour depot effect in the stratum corneum, meaning generic substitution will fail to replicate the sustained-release pharmacokinetics required for short-course or once-daily topical regimens[2].

Significantly Lower Minimum Fungicidal Concentration (MFC) Against Dermatophytes

In comparative susceptibility assays against key dermatophytes, Butenafine Hydrochloride demonstrates significantly enhanced fungicidal activity compared to standard benchmarks. Quantitative data indicates that its Minimum Fungicidal Concentration (MFC) is 4 to 130 times lower than that of baseline comparators including Terbinafine, Naftifine, and Clotrimazole [1].

| Evidence Dimension | Minimum Fungicidal Concentration (MFC) |

| Target Compound Data | MFC up to 130x lower |

| Comparator Or Baseline | Terbinafine, Naftifine, Clotrimazole |

| Quantified Difference | 4 to 130-fold reduction in MFC |

| Conditions | In vitro susceptibility testing against dermatophyte strains |

Allows formulators to achieve high fungicidal efficacy at lower active pharmaceutical ingredient (API) concentrations, reducing formulation costs and potential local toxicity.

Prolonged Stratum Corneum Retention for Sustained Release

Butenafine Hydrochloride's specific lipophilicity enables it to form a functional reservoir in the epidermal layers. Post-application, it remains detectable at therapeutic concentrations in the stratum corneum for up to 72 hours, significantly outperforming the tissue clearance rates of standard topical azoles [1]. This depot effect is a direct result of its benzylamine structure and is critical for once-daily formulations.

| Evidence Dimension | Epidermal retention time |

| Target Compound Data | Up to 72 hours in stratum corneum |

| Comparator Or Baseline | Standard topical azoles (Rapid tissue clearance) |

| Quantified Difference | Sustained 72-hour reservoir effect |

| Conditions | In vivo topical application and epidermal extraction |

Essential for procuring APIs intended for high-compliance, short-duration topical antifungal regimens where sustained release is a primary product claim.

Organic Solvent Solubility for Advanced Lipid Nanoparticle (SLN) Formulation

While the free base of Butenafine has limited water solubility (<100 ng/mL), the hydrochloride salt is freely soluble in methanol, ethanol, and chloroform, and highly compatible with lipid excipients such as oleic acid lipids and triglycerides [1]. This solubility profile enables high encapsulation efficiency in Solid Lipid Nanoparticle (SLN) and self-nanoemulsifying drug delivery systems (SNEDDS), a processability metric that is difficult to achieve with less lipophilic or strictly aqueous-soluble analogs.

| Evidence Dimension | Excipient solubility and encapsulation compatibility |

| Target Compound Data | Freely soluble in ethanol/chloroform; high lipid encapsulation |

| Comparator Or Baseline | Butenafine free base (<100 ng/mL water solubility) |

| Quantified Difference | Orders of magnitude higher solubility in formulation solvents |

| Conditions | Lipid-based formulation (SLN / SNEDDS) preparation |

Dictates the selection of the HCl salt form over the free base for manufacturers developing advanced nano-delivery systems requiring precise lipid partitioning.

Target Specificity and Absence of Cytochrome P450 Inhibition

Unlike imidazole and triazole antifungals, which routinely inhibit cytochrome P450 enzymes and disrupt adrenal or gonadal hormone synthesis, Butenafine Hydrochloride selectively targets fungal squalene epoxidase [1]. It exhibits no significant inhibition of human CYP450 enzymes, thereby eliminating the risk of systemic drug-drug interactions commonly associated with azole procurement substitutes.

| Evidence Dimension | CYP450 enzyme inhibition |

| Target Compound Data | No CYP450 inhibition |

| Comparator Or Baseline | Imidazole/Triazole antifungals (Strong CYP450 inhibitors) |

| Quantified Difference | Complete avoidance of CYP450-mediated drug interactions |

| Conditions | Enzymatic profiling and systemic safety studies |

Provides a critical safety differentiator for formulators seeking to avoid the systemic toxicity and contraindications of azole-based products, especially in combination therapies.

Advanced Topical Dermatological Formulations (Creams & Gels)

Directly leveraging its 72-hour stratum corneum depot effect and low Minimum Fungicidal Concentration (MFC), Butenafine Hydrochloride is a primary API for high-efficacy, short-course topical treatments (e.g., 1% creams) targeting tinea pedis, corporis, and cruris [1].

Solid Lipid Nanoparticle (SLN) and Nanoemulsion Development

Exploiting the hydrochloride salt's high solubility in organic solvents and lipid excipients, this compound is highly suited for deep-penetrating nano-delivery systems designed to treat refractory fungal infections like onychomycosis, where standard aqueous formulations fail to penetrate [1].

Combination Therapies Requiring High Safety Margins

Because it does not inhibit cytochrome P450 enzymes, Butenafine Hydrochloride is a highly suitable candidate for co-formulation with potent corticosteroids (e.g., clobetasol propionate) to treat inflammatory fungal infections, avoiding the complex drug-drug interactions inherent to azole antifungals [2].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant